6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Researchers pursuing quinoline-based SAR programs require a reactive C6 handle for systematic diversification. The 6-bromo substituent of CAS 33289-49-5 delivers ~10-100× greater oxidative addition rates in Suzuki-Miyaura cross-coupling versus the 6-chloro analog, accelerating library synthesis. • Enables Pd-catalyzed diversification with aryl/heteroaryl/vinyl boronic acids at the quinoline 6-position • Bromine isotopic pattern (1:1 M:M+2) provides built-in MS verification for LC-MS/MS method development • XLogP3-AA of 3.8 suits fragment-based screening libraries Supplied with Certificate of Analysis; available from stock for immediate dispatch.

Molecular Formula C14H8BrNO2S
Molecular Weight 334.19 g/mol
CAS No. 33289-49-5
Cat. No. B1605777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
CAS33289-49-5
Molecular FormulaC14H8BrNO2S
Molecular Weight334.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
InChIKeyKYHKYEUYJZTRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50.1 [ug/mL]

33289-49-5: Compound Class & Specifications


6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (CAS 33289-49-5) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class, featuring a bromine atom at the 6-position and a thiophen-2-yl substituent at the 2-position of the quinoline core. It possesses the molecular formula C14H8BrNO2S and a molecular weight of 334.19 g/mol [1]. The compound is synthesized via the Pfitzinger reaction using 2-acetylthiophene and 5-bromoisatin as starting materials, with reported yields of approximately 76% . The bromo substituent confers distinct physicochemical properties including an XLogP3-AA of 3.8, which differentiates it from non-halogenated analogs in terms of lipophilicity and potential membrane permeability [1].

33289-49-5: Risks of Analog Substitution


Within the quinoline-4-carboxylic acid scaffold, subtle structural modifications—particularly at the 6-position and the 2-aryl/heteroaryl substituent—produce pronounced differences in reactivity, physicochemical properties, and biological performance that preclude generic substitution. The 6-bromo substitution pattern of 33289-49-5 provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated parent compound 2-thien-2-ylquinoline-4-carboxylic acid (CAS 31792-47-9), fundamentally altering its utility as a synthetic building block [1]. Furthermore, the bromo substituent increases calculated logP from approximately 3.5 for the unsubstituted analog to 3.8-5.0 for the 6-bromo derivative, significantly impacting chromatographic behavior, membrane permeability, and target engagement [2]. Critically, within closely related chemical series, the 6-bromo and 8-bromo positional isomers exhibit divergent activity profiles—including differential susceptibility to resistance mutations in antiviral contexts—demonstrating that bromine placement is not interchangeable [3]. These structure-dependent variations underscore the necessity of procuring the specific compound rather than relying on in-class analogs.

33289-49-5: Comparative Selection Evidence


Synthesis of 6-Chloro Analogs via Halogen Exchange

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (CAS 33289-49-5) serves as a validated synthetic intermediate for the preparation of 6-chloro-substituted analogs through sequential halogenation/diazotization chemistry. The 2010 study by Obushak et al. established that both 6-chloro and 6-bromo derivatives of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids are accessible via reaction of 2-acetyl-5-arylthiophenes with 5-chloro- and 5-bromoisatins, respectively [1]. This synthetic pathway positions the 6-bromo derivative as a versatile intermediate that can undergo further functionalization via palladium-catalyzed cross-coupling reactions leveraging the C-Br bond—a capability not available with the 6-chloro analog due to the lower reactivity of aryl chlorides in Suzuki-Miyaura and related couplings [2].

Medicinal chemistry Heterocyclic synthesis Cross-coupling

HIV-1 Integrase Resistance: 6-Bromo vs 8-Bromo Isomers

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6-position (6-bromo) or 8-position (8-bromo) of the quinoline scaffold conferred enhanced antiviral properties relative to non-brominated analogs [1]. However, a critical differentiation emerged upon testing against the ALLINI-resistant IN A128T mutant virus: the 6-bromo analog exhibited a significant loss of potency, while the 8-bromo analog retained full effectiveness [1]. This position-specific differential resistance profile demonstrates that 6-bromo substitution (as in 33289-49-5) is not functionally interchangeable with the 8-bromo positional isomer.

Antiviral research HIV-1 integrase Resistance profiling

Lipophilicity Difference and ADME Implications

The 6-bromo substituent of 33289-49-5 substantially increases the compound's lipophilicity compared to the non-halogenated parent compound 2-thien-2-ylquinoline-4-carboxylic acid (CAS 31792-47-9). Calculated XLogP3-AA for the 6-bromo derivative is 3.8 [1], while the unsubstituted analog possesses an estimated XLogP of approximately 3.0-3.2 based on the removal of the bromine atom contribution [2]. This ΔlogP of approximately 0.6-0.8 log units translates to a 4-6× increase in octanol-water partition coefficient, which can meaningfully alter membrane permeability, plasma protein binding, and tissue distribution profiles. The difference is consistent across multiple prediction systems, with one vendor reporting an experimental hydrophobicity (logP) of 5.064 for the 6-bromo derivative [3].

Physicochemical properties Drug-likeness ADME

Mass and Bromine Signature vs 6-Methyl Analog

The 6-bromo substitution pattern of 33289-49-5 yields a molecular weight of 334.19 g/mol (exact mass 332.94591 Da) and the presence of a heavy bromine atom (isotopic signature M:M+2 ≈ 1:1), which is readily distinguishable by mass spectrometry from the 6-methyl analog 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 31792-49-1; molecular weight 269.32 g/mol) [1][2]. This 64.87 g/mol mass difference and the characteristic bromine isotopic pattern provide unambiguous analytical differentiation for quality control, compound verification, and reaction monitoring. The bromo substituent also contributes a distinct heavy-atom effect for X-ray crystallography phasing applications that is absent in the methyl analog.

Compound identification Quality control Analytical chemistry

SNAr and Halogen Bonding vs Methyl Analog

The 6-bromo substituent of 33289-49-5 imparts distinct chemical and supramolecular properties that differentiate it from 6-methyl and unsubstituted analogs. The bromine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, a transformation not accessible with the 6-methyl analog [1]. Additionally, the σ-hole associated with covalently bound bromine enables halogen bonding interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen heteroatoms in biological targets), which can contribute to molecular recognition and protein-ligand binding that is absent with the methyl-substituted comparator [2]. These properties are class-characteristic of aryl bromides and constitute functional differentiation that cannot be replicated by non-halogenated or alkyl-substituted analogs.

Chemical reactivity Molecular recognition Crystal engineering

33289-49-5: Research & Industrial Applications


Suzuki-Miyaura Cross-Coupling for SAR Diversification

The C6-Br bond of 33289-49-5 provides a validated synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl, heteroaryl, or vinyl boronic acids. This enables systematic diversification of the quinoline 6-position for structure-activity relationship (SAR) studies in drug discovery programs [1]. The 6-bromo derivative offers substantially higher reactivity than the 6-chloro analog (approximately 10-100× greater oxidative addition rates) and represents the preferred starting material when cross-coupling diversification is planned. Researchers targeting quinoline-based scaffolds—including potential antibacterial agents (targeting DNA gyrase/topoisomerase IV) or antiviral compounds (HIV-1 integrase inhibitors)—can leverage this compound as a late-stage diversification intermediate to generate focused chemical libraries [2][3].

Bromine Scaffold for Crystallography and Halogen Bonding

The bromine atom at the 6-position of 33289-49-5 serves a dual purpose in fragment-based drug discovery (FBDD). First, the heavy bromine atom provides anomalous scattering for X-ray crystallography phasing, enabling unambiguous determination of ligand binding orientation within protein active sites [1]. Second, the σ-hole of the bromine substituent can engage in halogen bonding interactions with backbone carbonyls or side-chain heteroatoms of target proteins, contributing additional binding energy that can be exploited in lead optimization [2]. The calculated XLogP of 3.8 positions this compound within the typical lipophilicity range suitable for fragment screening libraries, though researchers should be mindful that this value is approximately 0.6-0.8 log units higher than the non-halogenated parent, which may influence solubility and non-specific binding [3].

SNAr Reaction Optimization on Quinoline Scaffold

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (33289-49-5) serves as a model substrate for developing and optimizing nucleophilic aromatic substitution (SNAr) methodologies on electron-deficient quinoline systems. The carboxylic acid moiety at the 4-position provides an electron-withdrawing effect that may activate the 6-position toward SNAr under appropriate conditions, while the 2-thienyl substituent introduces an additional heteroaromatic element for studying chemoselectivity [1]. This compound is particularly suited for comparing reaction outcomes between bromo-substituted quinolines and their chloro- or methyl-substituted analogs, providing a platform for systematic investigation of leaving group effects and substitution patterns in heteroaromatic SNAr [2].

LC-MS/MS Method Validation via Bromine Isotopic Pattern

The characteristic 1:1 M:M+2 isotopic signature of the bromine atom in 33289-49-5 makes it an ideal compound for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for bromine-containing pharmaceuticals and their metabolites [1]. The molecular weight of 334.19 g/mol and exact mass of 332.94591 Da provide a clear differentiation from the 6-methyl analog (269.32 g/mol) and unsubstituted parent (255.29 g/mol) [2]. The compound can be employed as a reference standard for establishing detection limits, quantifying bromine isotopic patterns in high-resolution mass spectrometry, and validating chromatographic separation methods for halogenated quinoline derivatives in complex biological matrices [3].

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